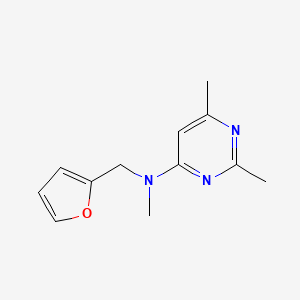
N-benzyl-N,6-dimethylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N,6-dimethylpyridine-2-carboxamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-benzyl-N,6-dimethylpyridine-2-carboxamide acts as a selective nAChR agonist, specifically targeting the α7 nAChR subtype. It has been found to activate the α7 nAChR receptor, leading to an increase in calcium influx and subsequent activation of various signaling pathways. This activation has been found to have a wide range of effects on the nervous system, including improving cognitive function, reducing inflammation, and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and reduce oxidative stress. This compound has also been found to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-benzyl-N,6-dimethylpyridine-2-carboxamide is its selective activation of the α7 nAChR receptor, which allows for targeted effects on the nervous system. This compound has also been found to have a good safety profile, with no significant adverse effects reported in preclinical studies. However, one of the limitations of this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for N-benzyl-N,6-dimethylpyridine-2-carboxamide research. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to better understand the long-term effects of this compound and its potential for use in clinical settings.
Métodos De Síntesis
N-benzyl-N,6-dimethylpyridine-2-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2,6-lutidine with benzyl chloride to form N-benzyl-2,6-lutidine. The second step involves the reaction of N-benzyl-2,6-lutidine with 2-bromoacetyl chloride to form N-benzyl-N-(2-bromoacetyl)-2,6-lutidine. The final step involves the reaction of N-benzyl-N-(2-bromoacetyl)-2,6-lutidine with methylamine to form this compound.
Aplicaciones Científicas De Investigación
N-benzyl-N,6-dimethylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on the nervous system, including improving cognitive function, reducing inflammation, and reducing oxidative stress. This compound has also been found to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-benzyl-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-7-6-10-14(16-12)15(18)17(2)11-13-8-4-3-5-9-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKFOSWKJWUSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
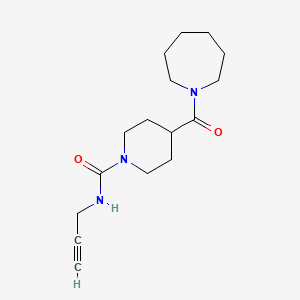


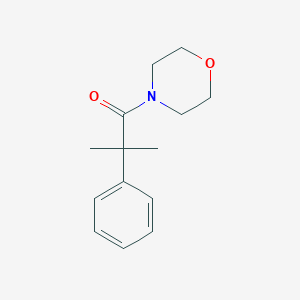
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)
![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
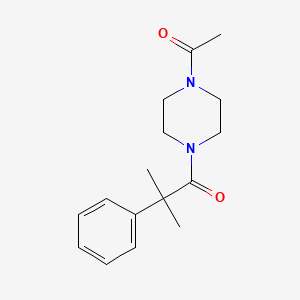
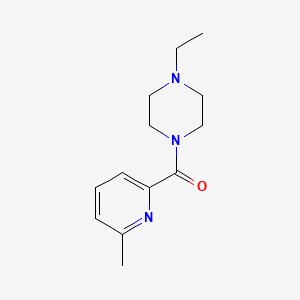

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
